N-((5-Methylfuran-2-yl)methyl)formamide

Description

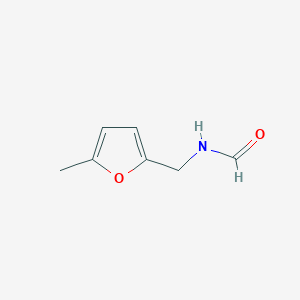

N-((5-Methylfuran-2-yl)methyl)formamide is an organic compound featuring a formamide group (-NHCHO) attached to a 5-methylfuran-2-ylmethyl moiety. Its structure combines the aromaticity of the furan ring with the polar, hydrogen-bonding capability of the formamide functional group.

Properties

Molecular Formula |

C7H9NO2 |

|---|---|

Molecular Weight |

139.15 g/mol |

IUPAC Name |

N-[(5-methylfuran-2-yl)methyl]formamide |

InChI |

InChI=1S/C7H9NO2/c1-6-2-3-7(10-6)4-8-5-9/h2-3,5H,4H2,1H3,(H,8,9) |

InChI Key |

DMDDRMNNTJFURJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(O1)CNC=O |

Origin of Product |

United States |

Chemical Reactions Analysis

MFCD21121366 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted compounds.

Scientific Research Applications

MFCD21121366 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, MFCD21121366 could be explored for its potential therapeutic effects. Industrial applications may include its use in the production of specialized materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of MFCD21121366 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects of the compound.

Comparison with Similar Compounds

Key structural features :

- Furan ring : The 5-methyl substitution on the furan ring enhances steric and electronic effects, influencing reactivity and interactions with biological targets .

- Formamide group : The -NHCHO moiety facilitates hydrogen bonding, impacting solubility and molecular recognition in biological systems .

Below is a detailed comparison of N-((5-Methylfuran-2-yl)methyl)formamide with structurally or functionally related compounds, supported by experimental and computational data from diverse sources.

Structural Analogues

Key Observations :

- FANFT vs. Target Compound: FANFT’s nitro group confers carcinogenicity via prostaglandin endoperoxide synthetase-mediated metabolism , whereas the methyl group in this compound likely reduces electrophilicity and toxicity.

- Vitamin B1 Derivatives : The pyrimidine ring in compounds like thiamine disulfide enhances water solubility and cofactor activity, contrasting with the furan ring’s hydrophobicity in the target compound .

Physicochemical Properties

Computational Insights :

- Electrostatic Potential: Multiwfn analysis (wavefunction-based) suggests the formamide group in the target compound exhibits a polarized electron density, enhancing dipole-dipole interactions compared to FANFT’s nitro-thiazole system .

Crystallographic and Spectroscopic Data

- Crystal Packing : The methyl group in (E)-N-[(5-Methyl-2-furyl)methylene]-3-nitroaniline induces a dihedral angle of 12.1° between furan and benzene rings, suggesting similar steric effects in the target compound .

- GC-MS: Substituted dihydropyridinones derived from furan-formamide precursors show characteristic fragments at m/z 134 (100% intensity), correlating with furan ring stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.